molecular formula C14H19N3O3S B2727945 1-(cyclopropylsulfonyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide CAS No. 1428375-00-1

1-(cyclopropylsulfonyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide

Cat. No. B2727945
M. Wt: 309.38
InChI Key: MJPAXAZBIUBXOS-UHFFFAOYSA-N
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Description

1-(cyclopropylsulfonyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide is a versatile chemical compound with potential for scientific research1. Its unique structure allows for diverse applications in various fields such as pharmaceuticals, organic synthesis, and drug discovery1. The CAS No. is 1428352-34-423.



Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not available in the search results. However, given its structure, it’s likely synthesized through a series of organic reactions involving cyclopropylsulfonyl chloride, azetidine-3-carboxamide, and 2-(pyridin-4-yl)ethylamine.



Molecular Structure Analysis

The molecular formula of this compound is C12H15N3O3S3. It consists of a cyclopropylsulfonyl group attached to the azetidine ring, which also carries a carboxamide group. A pyridin-4-yl ethyl group is attached to the nitrogen of the azetidine ring1.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. However, given its functional groups, it can participate in various organic reactions typical for carboxamides, sulfonyl compounds, and pyridines.



Physical And Chemical Properties Analysis

The molecular weight of this compound is 281.333. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.


Scientific Research Applications

Synthesis and Chemical Properties

The compound 1-(cyclopropylsulfonyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide and its analogs are synthesized through various chemical routes involving the cyclization, nucleophilic substitution, and other reactions to explore their potential in medicinal chemistry. For instance, derivatives of cyclopropylsulfonyl-containing compounds have been synthesized for their antibacterial properties, demonstrating the versatility of cyclopropylsulfonyl and azetidine scaffolds in drug development (Miyamoto et al., 1987). Similarly, the synthesis of Schiff’s bases and 2-azetidinones from isonicotinyl hydrazone highlights the compound's role in creating potential antidepressant and nootropic agents (Thomas et al., 2016).

Antibacterial and Antituberculosis Activity

Compounds containing the azetidine ring, similar to 1-(cyclopropylsulfonyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide, have been investigated for their antimicrobial and antituberculosis activities. A study on pyrimidine-azetidinone analogues revealed their effectiveness against various bacterial and fungal strains, including Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).

Application in Organic Synthesis

Azetidine-containing compounds serve as intermediates in organic synthesis, facilitating the construction of complex molecules. For example, the ring expansion of 2-(α-hydroxyalkyl)azetidines provides a synthetic route to functionalized pyrrolidines, showcasing the utility of azetidines in organic synthesis (Durrat et al., 2008). Additionally, the stereoselective synthesis of azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes highlights the versatility of these compounds in stereospecific formations (Medjahdi et al., 2009).

Safety And Hazards

The specific safety and hazard information for this compound is not available in the search results. It’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

Given its potential applications in pharmaceuticals, organic synthesis, and drug discovery1, this compound could be a subject of future research in these fields. However, the specific future directions are not provided in the search results.


Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a more comprehensive analysis, please refer to scientific literature or databases dedicated to chemical compounds.


properties

IUPAC Name

1-cyclopropylsulfonyl-N-(2-pyridin-4-ylethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c18-14(16-8-5-11-3-6-15-7-4-11)12-9-17(10-12)21(19,20)13-1-2-13/h3-4,6-7,12-13H,1-2,5,8-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPAXAZBIUBXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)NCCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylsulfonyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide

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